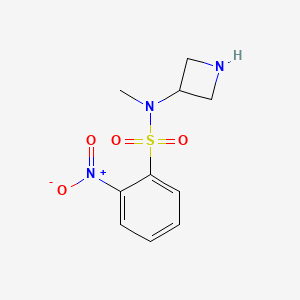
N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide is a compound that features a unique combination of an azetidine ring, a nitrobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
N-Methylation: The azetidine ring is then subjected to N-methylation using methyl iodide in the presence of a base such as sodium hydride.
Sulfonamide Formation: The final step involves the reaction of the N-methylazetidine with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting enzymes or receptors in the body.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or receptor binding . The nitro group may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide: shares similarities with other azetidine-containing compounds such as azelnidipine and various azetidine-based amino acids.
Oxetane Derivatives: Compounds containing oxetane rings, which are structurally similar to azetidines, also exhibit interesting chemical and biological properties.
Uniqueness
What sets this compound apart is its combination of an azetidine ring with a nitrobenzene moiety and a sulfonamide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H13N3O4S |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H13N3O4S/c1-12(8-6-11-7-8)18(16,17)10-5-3-2-4-9(10)13(14)15/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
JKGRYHXRFAZSFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CNC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















